molecular formula C13H20N2O4S B14125365 N-heptyl-4-nitrobenzenesulfonamide CAS No. 107618-53-1

N-heptyl-4-nitrobenzenesulfonamide

Cat. No.: B14125365
CAS No.: 107618-53-1
M. Wt: 300.38 g/mol
InChI Key: GJBHKLHWFSXQGR-UHFFFAOYSA-N
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Description

Contextualizing Sulfonamide Chemistry in Contemporary Organic Synthesis and Chemical Biology

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Initially famed for the discovery of sulfa drugs, the first class of synthetic antibacterial agents, the applications of sulfonamides have since expanded dramatically. nih.govresearchgate.net In contemporary organic synthesis, the sulfonamide group is valued for its stability and its ability to be incorporated into a wide array of molecular architectures. wikipedia.orgekb.eg The synthesis of sulfonamides is often achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg

In the realm of chemical biology, sulfonamides are recognized as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. nih.gov This versatility has led to the development of sulfonamide-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. researchgate.netekb.eg Their ability to mimic the transition state of certain enzymatic reactions or to act as bioisosteres for other functional groups, such as carboxylic acids, further enhances their utility in designing new therapeutic agents. nih.gov

Significance of N-Substitution in Sulfonamide Derivatives for Structure-Function Elucidation

The identity of the substituents on the sulfonamide nitrogen atom (N-substitution) plays a pivotal role in determining the physical, chemical, and biological properties of the resulting molecule. youtube.com Altering the groups attached to the nitrogen can profoundly influence factors such as:

Solubility: The nature of the N-substituent can significantly impact the molecule's solubility in both aqueous and organic media.

Acidity (pKa): The pKa of the sulfonamide N-H bond is highly dependent on the electronic nature of the N-substituent. This, in turn, affects the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.

Biological Activity: In medicinal chemistry, N-substitution is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of sulfonamide-based drugs. For instance, in the context of antibacterial sulfonamides, specific N-substitutions were found to enhance their efficacy. youtube.com

Systematic variation of the N-substituent allows researchers to perform structure-activity relationship (SAR) studies, which are crucial for understanding how a molecule interacts with its biological target and for optimizing its desired effects.

Overview of Research Trajectories for N-Heptyl-4-nitrobenzenesulfonamide and Analogues

Investigations into related compounds, such as N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, have provided insights into the conformational flexibility of the S-N bond and the dihedral angles between the aromatic rings. researchgate.net While direct and extensive research on this compound itself is not widely published, the existing literature on analogous structures provides a framework for predicting its chemical behavior and potential areas of scientific interest. The presence of the nitro group, a strong electron-withdrawing group, is known to increase the antibacterial activity of some sulfonamide derivatives. researchgate.netnih.gov

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Nitrobenzenesulfonamide (B188996)C₆H₆N₂O₄S202.19178-180
N-Benzoyl-4-nitro-benzenesulfonamideC₁₃H₁₀N₂O₅S306.29Not specified
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamideC₁₂H₉ClN₂O₄S328.73Not specified
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅S308.31182-183

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-11-14-20(18,19)13-9-7-12(8-10-13)15(16)17/h7-10,14H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBHKLHWFSXQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297414
Record name N-Heptyl-4-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107618-53-1
Record name N-Heptyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107618-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Heptyl-4-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Heptyl 4 Nitrobenzenesulfonamide and Its Derivatives

Classical and Modern Approaches to Sulfonamide Formation

The construction of the sulfonamide linkage is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists. The most prevalent of these are the amidation of sulfonyl halides and the N-alkylation of primary sulfonamides.

Amidation of Sulfonyl Halides with Amines

The most direct and widely practiced method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orggoogle.comorgsyn.org In the context of N-heptyl-4-nitrobenzenesulfonamide, this involves the reaction of 4-nitrobenzenesulfonyl chloride with n-heptylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure, analogous to well-established protocols, would involve dissolving n-heptylamine and a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane. orgsyn.org To this solution, 4-nitrobenzenesulfonyl chloride is added, often at a reduced temperature to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion. An acidic workup followed by extraction and purification yields the desired this compound. The electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfonyl chloride, facilitating a high-yielding reaction. acs.org

A representative reaction is outlined below:

Reactant 1Reactant 2BaseSolventProduct
4-Nitrobenzenesulfonyl chloriden-HeptylamineTriethylamineDichloromethaneThis compound

This classical approach is valued for its simplicity, high yields, and the ready availability of starting materials.

N-Alkylation Strategies for Primary Sulfonamides

An alternative route to this compound involves the N-alkylation of the parent primary sulfonamide, 4-nitrobenzenesulfonamide (B188996). This approach is particularly useful when the desired amine is more valuable or less accessible than the corresponding alkyl halide or alcohol. Two prominent methods for this transformation are the Mitsunobu reaction and conventional alkylation with alkyl halides.

The Mitsunobu reaction offers a powerful method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent. organic-chemistry.org This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, a feature of significant utility in stereoselective synthesis. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the synthesis of this compound, this would involve the reaction of 4-nitrobenzenesulfonamide with 1-heptanol (B7768884) in the presence of PPh₃ and DEAD. The sulfonamide acts as the acidic nucleophile in this process. The Fukuyama-Mitsunobu reaction, a variation of this protocol, has been extensively used in solid-phase synthesis to introduce substituents onto resin-bound sulfonamides. nih.gov

A summary of the reactants for a typical Mitsunobu N-alkylation is presented in the following table:

SubstrateAlkylating AgentReagent 1Reagent 2Product
4-Nitrobenzenesulfonamide1-HeptanolTriphenylphosphineDiethyl azodicarboxylateThis compound

The direct N-alkylation of primary sulfonamides with alkyl halides provides a more traditional approach. orgsyn.org This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion.

For the synthesis of this compound, 4-nitrobenzenesulfonamide would be treated with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org Subsequently, an alkylating agent like 1-bromoheptane (B155011) would be added to the reaction mixture. The reaction generally requires heating to proceed at a reasonable rate.

The key components for this conventional alkylation are summarized below:

SubstrateAlkylating AgentBaseSolventProduct
4-Nitrobenzenesulfonamide1-BromoheptanePotassium CarbonateDimethylformamideThis compound

Targeted Synthesis of N-Heptyl Analogues and Structural Variants

The synthetic methodologies described above are not limited to the preparation of this compound but can be extended to create a wide array of analogues and structural variants. By varying the amine or alkylating agent, a diverse library of N-alkyl-4-nitrobenzenesulfonamides can be generated. For instance, using different straight-chain or branched amines in the amidation reaction (Section 2.1.1) or various alkyl halides/alcohols in the N-alkylation protocols (Section 2.1.2) allows for systematic exploration of the structure-activity relationships of these compounds.

Furthermore, modifications can be made to the aromatic ring of the sulfonyl chloride. For example, using a different substituted benzenesulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, would yield the corresponding N-heptyl-2-nitrobenzenesulfonamide. orgsyn.org The synthesis of various N-alkyl sulfonamides derived from different scaffolds has been reported, demonstrating the versatility of these synthetic routes.

Solid-Phase Synthesis Techniques for Sulfonamide Scaffolds

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large libraries of compounds for drug discovery and other applications. The synthesis of sulfonamide scaffolds on solid support is well-established and offers significant advantages in terms of purification and automation. sci-hub.se

In a typical solid-phase synthesis of N-alkyl sulfonamides, a primary amine is first attached to a solid support (resin). This resin-bound amine is then reacted with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, to form a resin-bound primary sulfonamide. sci-hub.se Subsequent N-alkylation can be achieved using the Fukuyama-Mitsunobu reaction or conventional alkylation methods as described in Section 2.1.2. nih.gov

Finally, the desired N-alkyl sulfonamide is cleaved from the solid support. The choice of cleavage cocktail depends on the type of linker used to attach the initial amine to the resin. For linkers that are sensitive to acid, a reagent such as trifluoroacetic acid (TFA) is commonly employed. researchgate.net The ability to perform these reactions in a sequential manner on a solid support allows for the efficient creation of diverse sulfonamide libraries. Ceria-catalyzed hydrolytic cleavage and electrochemical methods have also been explored for the cleavage of sulfonamides, offering alternative strategies under specific conditions. acs.orgnih.govnih.govacs.org

A generalized workflow for the solid-phase synthesis of N-alkyl sulfonamides is depicted below:

StepDescriptionKey Reagents
1Immobilization of primary amine on a solid supportResin, Coupling agents
2Sulfonylation of the resin-bound amine4-Nitrobenzenesulfonyl chloride, Base
3N-Alkylation of the resin-bound sulfonamideAlkyl halide/alcohol, Base/Mitsunobu reagents
4Cleavage of the final product from the resinCleavage reagent (e.g., TFA)

This combinatorial approach, facilitated by solid-phase techniques, has significantly accelerated the discovery of novel sulfonamide-based compounds with diverse applications.

Reaction Optimization and Green Chemistry Approaches in Sulfonamide Synthesis

Significant research has been directed towards optimizing sulfonamide synthesis to improve yields, reduce reaction times, and minimize environmental impact. tandfonline.comsci-hub.se These efforts align with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se

Reaction Optimization:

The optimization of sulfonamide synthesis involves the systematic study of various reaction parameters to find the conditions that provide the best results. Key parameters include the choice of catalyst, solvent, temperature, and reactants.

For instance, the synthesis of sulfonamides from sodium sulfinates and amines has been optimized by screening different solvents and additives. In one study, acetonitrile (B52724) (CH₃CN) was found to be the most effective solvent, affording an 85% yield of the desired sulfonamide when the reaction was conducted at 80 °C. nih.gov The reaction was shown to be highly sensitive to temperature, with only trace amounts of product forming at 25 °C. nih.gov

Table 1: Optimization of Sulfonamide Synthesis from Sodium p-toluenesulfinate and n-Propylamine

EntrySolventTemperature (°C)Yield (%)Reference
1Ethyl acetate8020 nih.gov
2CH₃CN8085 nih.gov
3CH₃CN25Trace nih.gov

Catalysis is another cornerstone of reaction optimization. numberanalytics.com N-Heterocyclic carbenes (NHCs) have been shown to effectively catalyze the reaction between sulfonyl fluorides and various amines, leading to high yields of sulfonamides under mild conditions. researchgate.net

Green Chemistry Approaches:

The application of green chemistry principles to sulfonamide synthesis aims to make the process more environmentally friendly. sci-hub.se

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Facile and environmentally benign methods for synthesizing sulfonamides in water have been developed. rsc.org These methods often involve the use of equimolar amounts of the amine and sulfonyl chloride under controlled pH, with product isolation simplified to filtration after acidification. rsc.org Using water as a solvent in the presence of a base like sodium carbonate can lead to excellent yields of 88-93%. sci-hub.se

Solvent-Free (Neat) and Mechanochemical Synthesis: A significant green advancement is the elimination of solvents altogether. sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides can be performed at room temperature, often on a solid base like potassium carbonate, resulting in high yields and purity with short reaction times. sci-hub.se Mechanochemistry, which involves grinding solid reactants together, offers a solvent-free, one-pot procedure for sulfonamide synthesis. rsc.org This technique can significantly reduce the environmental factor (E-factor), a measure of waste produced, from values as high as 209 in traditional solution-based methods to as low as 3 for the mechanochemical approach. rsc.org

Alternative Green Solvents: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are sought. Polyethylene glycol (PEG-400) has been used as a recyclable and non-toxic solvent for sulfonamide synthesis. sci-hub.se Reactions in PEG-400, using potassium carbonate as a base, can produce sulfonamides in yields of 72-88%. sci-hub.se

Catalytic Methods: Catalysis is a key principle of green chemistry as it can increase reaction efficiency and reduce waste. sci-hub.se Various catalytic systems have been developed for sulfonamide synthesis, including metal-free electrochemical methods and copper-catalyzed reactions that allow for the synthesis from unactivated starting materials. researchgate.netprinceton.edu

Table 2: Comparison of Green Synthesis Methodologies for Sulfonamides

MethodologySolvent/ConditionsKey AdvantagesTypical YieldsReference
Aqueous SynthesisWaterEnvironmentally benign, simple work-up88-93% sci-hub.sersc.org
Solvent-Free (Neat)No solvent, solid base (e.g., K₂CO₃)Eliminates solvent waste, easy work-upHigh sci-hub.se
MechanochemistrySolvent-free, ball millingLow E-factor, cost-effective, metal-freeGood to excellent rsc.org
PEG-400PEG-400Recyclable, non-toxic solvent72-88% sci-hub.se

By integrating these optimization strategies and green chemistry approaches, the synthesis of this compound and other sulfonamides can be performed more efficiently and sustainably, meeting the growing demand for environmentally responsible chemical manufacturing.

Advanced Chemical Reactivity and Mechanistic Studies of N Heptyl 4 Nitrobenzenesulfonamide

Role of the 4-Nitrobenzenesulfonyl (Nosyl) Group as an Activating Group in Organic Transformations

The 4-nitrobenzenesulfonyl group, commonly known as the nosyl group, is a powerful tool in organic synthesis, serving as both a protecting and an activating group for amines. rsc.orgnih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the sulfonamide nitrogen, facilitating a range of synthetically valuable transformations. guidechem.com

The nosyl group is frequently employed in amine synthesis. Primary amines can be readily converted to N-nosyl amides, which can then undergo N-alkylation or N-arylation. nih.govresearchgate.net The resulting N,N-disubstituted sulfonamides can be deprotected under mild conditions to yield secondary amines. rsc.org This strategy offers a high degree of control and versatility in the synthesis of complex amines. rsc.org

The acidity of the N-H bond in N-monosubstituted nosyl amides is increased due to the electron-withdrawing effect of the nosyl group, making them amenable to alkylation under standard or Mitsunobu conditions. rsc.orgchem-station.com This property is crucial for the stepwise introduction of different alkyl groups on the nitrogen atom.

Mechanisms of Nosyl Group Deprotection via Meisenheimer Complexes

A key advantage of the nosyl group is its facile removal under mild conditions, a process that proceeds through a Meisenheimer complex. rsc.orgchem-station.com This deprotection is typically achieved by treatment with a soft nucleophile, such as a thiol, in the presence of a base. nih.govchem-station.com

The reaction mechanism involves the nucleophilic aromatic substitution of the nitro-activated benzene (B151609) ring. The thiolate anion attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chem-station.comwikipedia.org This complex then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine. chem-station.com This deprotection strategy is orthogonal to many other common amine protecting groups, adding to its synthetic utility. thieme-connect.de

Site-Selective C(sp³)–H Bond Functionalization and Oxidation

The ability to selectively functionalize specific C(sp³)–H bonds in an organic molecule is a significant challenge and a highly sought-after transformation in modern organic synthesis. nih.govrsc.org In the context of N-alkyl-4-nitrobenzenesulfonamides, including N-heptyl-4-nitrobenzenesulfonamide, the nosyl group plays a crucial role in directing and influencing the site of C–H bond oxidation.

Remote Methylenic Site Selectivity in N-Alkyl-4-nitrobenzenesulfonamides

Research has demonstrated that the oxidation of N-alkyl-4-nitrobenzenesulfonamides can exhibit remarkable site-selectivity, favoring the functionalization of methylenic (CH₂) groups remote from the sulfonamide functionality. nih.govacs.org This is a departure from typical oxidation patterns which often favor positions activated by proximity to functional groups.

For instance, in the oxidation of this compound, a notable preference for oxidation at the C-4, C-5, and C-6 positions of the heptyl chain has been observed. nih.gov This remote functionalization is attributed to the electronic deactivation of the proximal methylenic sites by the electron-withdrawing nosyl group. nih.govnih.govacs.org

A detailed study on the manganese-catalyzed oxidation of various 1-alkyl substrates bearing electron-withdrawing groups, including 4-nitrobenzenesulfonamides, revealed significant selectivity for remote C–H bonds. nih.gov The table below summarizes the site selectivity observed for the oxidation of this compound in different solvents.

SubstrateSolventC-4 Selectivity (%)C-5 Selectivity (%)C-6 Selectivity (%)Product Ratio (Remote/Next)
This compoundNFTBA75--3.0
This compoundMeCN----

Data adapted from studies on the oxidation of 1-alkyl substrates. nih.gov

Influence of Polarity Enhancement and Solvent Effects on C-H Functionalization

The selectivity of C–H functionalization is not solely dependent on the directing group but is also profoundly influenced by the reaction solvent. nih.govresearchgate.net The use of highly polar, hydrogen-bond-donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and nonafluoro-tert-butyl alcohol (NFTBA), has been shown to dramatically enhance the site-selectivity for remote C–H oxidation. nih.govnih.govacs.org

This "polarity enhancement" effect is attributed to the synergistic interplay between the electronic deactivation provided by the electron-withdrawing group (the nosyl group in this case) and the hydrogen bonding of the solvent to this group. nih.govacs.org This interaction further deactivates the proximal C–H bonds, thereby promoting functionalization at more distant, less electronically perturbed sites. nih.govacs.org The result is a predictable and highly selective oxidation at remote methylenes, a powerful tool for synthetic chemistry. nih.govacs.org

Derivatization Strategies for Structural Diversification of this compound Analogues

The structural framework of this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of analogues. These modifications can be targeted at the sulfonamide nitrogen or other positions in the molecule, providing access to compounds with potentially varied chemical and physical properties.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen of this compound, after initial deprotonation, can serve as a nucleophile in N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of a second alkyl group onto the nitrogen atom can be achieved through various methods. acs.orgrsc.org The increased acidity of the N-H bond in the parent sulfonamide facilitates its deprotonation, and the resulting anion can react with a range of alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. guidechem.comacs.org This allows for the synthesis of a wide array of N-heptyl-N-alkyl-4-nitrobenzenesulfonamides.

N-Acylation: Similarly, the sulfonamide nitrogen can be acylated to form N-acylsulfonamides. semanticscholar.orgresearchgate.net These compounds are of interest due to their diverse biological activities. semanticscholar.org The acylation can be accomplished using various acylating agents, such as acid chlorides, anhydrides, or N-acylbenzotriazoles, often in the presence of a base. semanticscholar.orgresearchgate.net The use of N-acylbenzotriazoles offers a convenient and efficient method for the N-acylation of sulfonamides under neutral conditions. semanticscholar.org

The table below provides examples of conditions used for N-acylation of sulfonamides.

SulfonamideAcylating AgentBaseYield (%)
p-ToluenesulfonamideN-BenzoylbenzotriazoleNaH95
MethanesulfonamideN-(4-Pyridylcarbonyl)benzotriazoleNaH98
p-ToluenesulfonamideN-(2-Furylcarbonyl)benzotriazoleNaH95

Data adapted from studies on N-acylation of various sulfonamides. researchgate.net

These derivatization strategies highlight the synthetic versatility of the this compound scaffold, providing pathways to a broad spectrum of structurally related molecules.

Modifications at the Aryl Ring System

The aryl ring of this compound, characterized by the presence of a strong electron-withdrawing nitro group, is the primary site for chemical modifications that can significantly alter the compound's properties. Research into the advanced chemical reactivity of this moiety has predominantly focused on two main pathways: the reduction of the nitro group and, to a lesser extent, nucleophilic aromatic substitution.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl chloride precursor, 4-nitrobenzenesulfonyl chloride, facilitating its reaction with nucleophiles like amines to form sulfonamides. This same electronic influence governs the subsequent reactivity of the aryl ring in the resulting this compound.

Reduction of the Nitro Group

The most extensively studied modification of the 4-nitrobenzenesulfonamide (B188996) core is the reduction of the nitro group to an amino group, yielding N-heptyl-4-aminobenzenesulfonamide. This transformation is a pivotal step in the synthesis of various derivatives and is achieved through several established methods. The reduction of aromatic nitro compounds is a well-documented process in organic chemistry, with numerous reagents capable of effecting this change. wikipedia.org

The choice of reducing agent is critical as it can influence the reaction's efficiency and chemoselectivity, especially in the presence of other functional groups. Common methods for the reduction of aryl nitro groups, which are applicable to this compound, include catalytic hydrogenation and the use of metal-acid systems. commonorganicchemistry.com

Catalytic Hydrogenation: This is a widely employed method for nitro group reduction. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogen gas in the presence of a palladium catalyst is a common and effective reagent for this transformation.

Raney Nickel: This catalyst is also effective for the hydrogenation of nitro groups. commonorganicchemistry.com

Metal-Based Reductions:

Iron in Acidic Media: The use of iron metal in the presence of an acid, such as acetic acid, provides a mild and often chemoselective method for nitro group reduction. commonorganicchemistry.com

Zinc in Acidic Media: Similar to iron, zinc metal in an acidic environment can also be used to reduce nitro groups to amines. commonorganicchemistry.com

Tin(II) Chloride: This reagent offers another mild alternative for the reduction, often used when other reducible functional groups are present. wikipedia.org

The general transformation can be depicted as follows:

Figure 1: General reaction scheme for the reduction of the nitro group in this compound.

The resulting amino group in N-heptyl-4-aminobenzenesulfonamide introduces a nucleophilic center on the aryl ring, opening avenues for further derivatization, such as diazotization followed by various substitution reactions.

In addition to complete reduction to the amine, partial reduction to the corresponding hydroxylamine (B1172632) (N-heptyl-4-(hydroxyamino)benzenesulfonamide) is also a possibility under specific reaction conditions, for instance, using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org The reduction of a nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates before forming the final amino group. nih.gov

The following table summarizes various reagents used for the reduction of aromatic nitro compounds, which are applicable to the modification of this compound.

ReagentProductNotes
H₂/Pd/CAmineA common and efficient method for catalytic hydrogenation. commonorganicchemistry.com
H₂/Raney NickelAmineAn alternative catalyst for hydrogenation. commonorganicchemistry.com
Fe/Acid (e.g., Acetic Acid)AmineA mild and chemoselective reducing system. commonorganicchemistry.com
Zn/Acid (e.g., Acetic Acid)AmineAnother metal-acid combination for nitro reduction. commonorganicchemistry.com
SnCl₂AmineA mild reducing agent, useful in the presence of other sensitive functional groups. wikipedia.org
Zn/NH₄ClHydroxylamineCan lead to partial reduction under controlled conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as the nitro group, positioned para to a potential leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group, and the negative charge of the intermediate, known as a Meisenheimer complex, is stabilized by the electron-withdrawing group through resonance. youtube.com

While this compound itself does not possess a typical leaving group like a halide on the aryl ring, the principle of SNAr is crucial in understanding the reactivity of related compounds. For instance, in derivatives where a halogen is present on the ring (e.g., N-heptyl-2-halo-4-nitrobenzenesulfonamide), the nitro group would facilitate the displacement of the halide by a nucleophile. The rate of these reactions is significantly enhanced by the presence of the nitro group, particularly when it is in the ortho or para position to the leaving group. youtube.com

Theoretical studies have shown that the addition of a nucleophile to an electron-deficient aromatic ring is often the rate-limiting step in SNAr reactions. nih.gov While direct nucleophilic substitution of a group on the nitro-bearing ring of this compound is not a primary reported modification without a suitable leaving group, the underlying electronic activation by the nitro group is a key aspect of its chemical reactivity.

Computational Chemistry and Theoretical Investigations of N Heptyl 4 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Conformation and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For sulfonamide derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation in the ground state. nih.gov These calculations help in understanding the three-dimensional arrangement of the heptyl chain, the sulfonamide bridge, and the nitrobenzene (B124822) ring.

Vibrational analysis, performed computationally, predicts the infrared (IR) and Raman spectroscopic signatures of the molecule. While specific experimental spectra for N-heptyl-4-nitrobenzenesulfonamide are not widely published, data from related nitrobenzenesulfonamides provide a basis for expected vibrational modes. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

Key vibrational modes for aromatic nitro compounds and sulfonamides include:

NO₂ Group Vibrations: Asymmetric and symmetric stretching vibrations of the nitro group are characteristic and typically appear as strong bands in the IR spectrum. researchgate.net

SO₂ Group Vibrations: The sulfonamide group also exhibits distinct asymmetric and symmetric stretching modes.

C-N and C-S Stretching: Vibrations of the carbon-nitrogen and carbon-sulfur bonds provide further structural information. researchgate.net

Aromatic C-H Stretching: These vibrations are expected in the typical region for substituted benzenes. scirp.org

The table below shows a comparison of experimental and calculated vibrational frequencies for a related compound, 4-nitrobenzenesulfonamide (B188996), which can offer insights into the expected spectral features of the N-heptyl derivative. nih.gov

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
CH stretching311231143108
CH stretching308230843079
NO₂ asymmetric stretching153715381535
Ring stretching160316021601
Ring stretching1580-1578
SO₂ asymmetric stretching1377-1375
NO₂ symmetric stretching135113501348
SO₂ symmetric stretching117811771175
C-S stretching715714712
C-N stretching854853851

Data presented is for 4-nitrobenzenesulfonamide as a reference for the functional groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound, which in turn govern its reactivity. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. bsu.by

For a molecule like this compound, the electron-withdrawing nature of the 4-nitrobenzenesulfonyl group significantly influences the electronic distribution. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

The electronic absorption spectrum (UV-Vis) can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the probability of an electronic transition. bsu.by For similar sulfonamides, strong electronic transitions are often observed in the UV region. bsu.by

Electronic PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The location of the HOMO can indicate the most likely site for oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The location of the LUMO can indicate the most likely site for reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap suggests higher chemical reactivity and lower kinetic stability.The presence of the nitro and sulfonyl groups is expected to result in a relatively small gap, influencing its reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.The MEP would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, and positive potential near the hydrogen atoms of the amine and heptyl chain.

Molecular Docking Studies of Sulfonamide-Ligand Interactions in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a research context, docking studies can be used to hypothesize how this compound might interact with a biological target, such as an enzyme or receptor. These studies are crucial in fields like drug discovery for understanding the molecular basis of a compound's activity. nih.govrjb.ro

The process involves placing the ligand (this compound) into the binding site of a macromolecule and calculating the binding affinity, often represented by a docking score. dovepress.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the sulfonamide group is a well-known hydrogen bond donor and acceptor, and the nitro group can also participate in hydrogen bonding. The heptyl chain would likely engage in hydrophobic interactions within a nonpolar pocket of a binding site.

While specific docking studies on this compound are not prominent in the literature, studies on other sulfonamides reveal common interaction patterns with various protein targets. rjb.ronih.gov

Type of InteractionPotential Functional Groups Involved in this compound
Hydrogen Bonding -SO₂NH- group (donor and acceptor), -NO₂ group (acceptor)
Hydrophobic Interactions Heptyl chain, Phenyl ring
π-π Stacking Phenyl ring with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
Electrostatic Interactions Polar sulfonamide and nitro groups

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design in Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In a research setting, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of molecules with improved properties. nih.gov

To build a QSAR model, a series of related compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods are then used to develop an equation that correlates these descriptors with the observed activity. nih.gov

For a compound like this compound, a QSAR study could explore how variations in the alkyl chain length (in place of the heptyl group) or substitutions on the phenyl ring affect a particular biological activity. The resulting model could then be used to predict the activity of other derivatives and prioritize which compounds to synthesize and test. nih.gov

QSAR Descriptor TypeExample DescriptorRelevance to this compound
Constitutional Molecular Weight, Number of atomsBasic properties of the molecule.
Topological Connectivity indicesDescribes the branching and shape of the molecule, including the heptyl chain.
Geometrical Molecular surface area, VolumeRelates to how the molecule fits into a binding site.
Electronic Dipole moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity.
Hydrophobic LogPPredicts the partitioning of the molecule between water and an organic solvent, which is important for membrane permeability.

An Exploration of this compound in Chemical Biology and Material Science Research

The multifaceted nature of the sulfonamide functional group has positioned it as a cornerstone in the development of therapeutic agents and functional materials. Within this broad class of compounds, this compound emerges as a molecule of interest, featuring a long alkyl chain that can impart specific physicochemical properties. This article delves into the scientific exploration of this compound, focusing on its applications as a chemical probe in biological systems, its role as a structural unit in complex molecular design, and its potential in the development of novel synthetic tools.

Future Directions and Emerging Research Avenues for N Heptyl 4 Nitrobenzenesulfonamide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can require harsh conditions and the use of hazardous solvents. researchgate.net Future research on N-heptyl-4-nitrobenzenesulfonamide should prioritize the development of more efficient and environmentally benign synthetic strategies.

Green chemistry principles offer a roadmap for these advancements. tandfonline.comsci-hub.se One promising avenue is the use of water as a solvent, which has been shown to be effective for the synthesis of some sulfonamides under dynamic pH control, often yielding high-purity products through simple filtration. rsc.org Another approach is the exploration of deep eutectic solvents (DESs), which are biodegradable and can facilitate sulfonamide synthesis at ambient temperatures. nih.gov Mechanochemistry, a solvent-free method using ball milling, presents another innovative and sustainable alternative, minimizing waste and avoiding hazardous solvents. rsc.org

A comparative analysis of a potential green synthetic route for this compound versus a traditional approach is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional Route (e.g., Schotten-Baumann) Proposed Green Route (e.g., Aqueous Synthesis)
Solvent Dichloromethane, Pyridine Water
Base Pyridine (often in excess) Sodium Carbonate (stoichiometric)
Temperature Room temperature to reflux Room temperature
Work-up Organic extraction, column chromatography Simple filtration
Waste Halogenated organic waste, excess base Aqueous waste with inorganic salts
E-Factor High Low

Further research could also investigate catalytic methods, such as the use of a magnetite-immobilized nano-ruthenium catalyst, which has been shown to facilitate the coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Adapting such a system for the synthesis of this compound could represent a significant step forward in sustainable chemical manufacturing.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting molecular properties and interactions, thereby guiding experimental work. For this compound, advanced computational approaches can offer profound insights into its reactivity and potential biological and material interactions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govmdpi.com Such studies can help in understanding the stability of different conformers and the nature of the covalent and non-covalent interactions within the molecule. This information is crucial for predicting its chemical behavior and for interpreting experimental data.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. researchgate.netnih.gov Given that sulfonamides are known to inhibit enzymes like carbonic anhydrase, computational screening against a panel of such enzymes could identify potential therapeutic applications. researchgate.net The development of machine learning models to predict drug-protein interactions is a rapidly advancing field that could be applied to this molecule. nih.govarxiv.org

A hypothetical computational study design for this compound is outlined in Table 2.

Table 2: Proposed Computational Study Protocol for this compound

Computational Method Objective Key Parameters to be Determined
Density Functional Theory (DFT) Elucidate electronic structure and reactivity HOMO-LUMO gap, electrostatic potential, bond dissociation energies
Molecular Docking Predict binding to target proteins (e.g., carbonic anhydrases) Binding energy, binding pose, key interacting residues
Molecular Dynamics (MD) Simulation Assess stability of protein-ligand complex RMSD, RMSF, hydrogen bond analysis
ADMET Prediction In silico evaluation of pharmacokinetic properties Absorption, Distribution, Metabolism, Excretion, Toxicity

These computational endeavors would not only rationalize the observed properties of this compound but also accelerate the discovery of its potential applications by prioritizing experimental efforts.

Expansion of Applications in Remote C-H Functionalization Methodologies

The selective functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it allows for the direct modification of complex molecules. The sulfonamide group is a known directing group in C-H activation, capable of guiding a catalyst to a specific position on an aromatic ring. acs.orgnih.gov

Future research should explore the utility of the this compound backbone in directing C-H functionalization reactions. The sulfonamide moiety can direct ortho-C-H activation, enabling the introduction of various functional groups such as aryl, alkyl, and carboxyl groups. acs.orgrsc.org The long heptyl chain might influence the solubility and reactivity of the molecule in different catalytic systems, potentially offering unique advantages.

Moreover, the nitro group on the benzene (B151609) ring is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic system and its susceptibility to certain C-H functionalization reactions. wikipedia.org Research in this area could involve screening different transition metal catalysts (e.g., palladium, rhodium, iridium) and reaction conditions to achieve selective functionalization at various positions on the nitrobenzene (B124822) ring. nih.govresearchgate.net The ability to divergently functionalize the molecule would create a library of derivatives for further investigation. acs.org

Integration with High-Throughput Screening for Discovery of New Research Tools

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. oup.comnih.gov this compound, with its distinct chemical features, is a candidate for inclusion in compound libraries for HTS campaigns.

The design of screening libraries often focuses on chemical diversity and drug-like properties. curiaglobal.comcriver.com The presence of a flexible heptyl chain, a rigid nitroaromatic core, and a hydrogen-bonding sulfonamide group gives this compound a unique profile that could lead to novel interactions with biological targets.

Future efforts should involve the synthesis of a small library of analogs of this compound with variations in the alkyl chain length and substituents on the aromatic ring. This library could then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, as well as in phenotypic screens. Success in these screens could identify this compound or its derivatives as valuable molecular probes or starting points for drug discovery programs.

Exploration of Advanced Materials Science Applications

The structural characteristics of this compound also suggest potential applications in materials science. The sulfonamide group can be incorporated into polymers to create pH-sensitive materials, as the ionization of the sulfonamide proton is pH-dependent. nih.govgoogle.com The presence of the long heptyl chain could impart hydrophobic properties, leading to the formation of amphiphilic polymers with interesting self-assembly behaviors.

The nitroaromatic group is another feature of interest for materials science. Nitroaromatic compounds are known for their electronic properties and have been investigated for applications in areas such as nonlinear optics and as components of energetic materials. researchgate.netaccessscience.com The combination of the sulfonamide, heptyl, and nitroaromatic moieties in one molecule could lead to the development of novel functional materials.

Future research in this area could focus on the synthesis and characterization of polymers containing this compound as a monomer or a functional pendant group. rsc.org The thermal, mechanical, and electronic properties of these materials would be of fundamental interest. For instance, sulfonamide-containing polymers have been explored for their potential as ion-conducting materials in batteries. rsc.org The specific combination of functional groups in this compound may lead to materials with unique and desirable properties for a range of advanced applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-heptyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of a nitrobenzene derivative with heptylamine. A two-step approach is common: (1) Preparation of 4-nitrobenzenesulfonyl chloride via chlorosulfonation of nitrobenzene, followed by (2) nucleophilic substitution with n-heptylamine under controlled pH (8–9) to avoid side reactions. Optimization includes temperature control (0–5°C during sulfonylation) and stoichiometric excess of heptylamine (1.2–1.5 equiv) to maximize yield . Solvent choice (e.g., dichloromethane or THF) and dropwise addition of reagents are critical to minimize byproducts like disulfonates. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for nitro group (-NO₂) and sulfonamide (-SO₂NH-) protons (δ 7.5–8.5 ppm for aromatic protons, δ 2.8–3.2 ppm for NH) .
  • IR : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., S-N: ~1.63 Å) and torsion angles. Hydrogen-bonding networks (N-H···O) are critical for stability; use PLATON to validate intermolecular interactions .

Q. What are the known reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing group, activating the sulfonamide for nucleophilic attack. In basic conditions (e.g., K₂CO₃/DMF), the heptyl chain can undergo alkylation or acylation. For example, reaction with acetyl chloride yields N-acetyl derivatives, monitored by TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane). Competitive hydrolysis of the sulfonamide is mitigated by anhydrous conditions .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound using SHELX-family software?

  • Methodological Answer : Challenges include disordered heptyl chains and twinning. Use SHELXD for initial phase determination and SHELXL for refinement:

  • Apply "ISOR" constraints to model anisotropic displacement parameters for the nitro group.
  • For twinned data, apply "TWIN" and "BASF" commands to refine twin fractions.
  • Validate with R₁ < 5% and wR₂ < 12%; check ADPs via Coot for outliers .

Q. What computational strategies are recommended for docking studies involving this compound and biological targets?

  • Methodological Answer :

  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*), then generate electrostatic potential (ESP) charges for docking .
  • Target Selection : Use AutoDock Vina or GOLD for enzyme targets (e.g., carbonic anhydrase). Grid parameters: 20 Å box centered on the active site (e.g., Zn²⁺ in CA-II).
  • Validation : Compare binding poses with known sulfonamide inhibitors (e.g., acetazolamide) and calculate RMSD < 2.0 Å .

Q. How should contradictory biological activity data be analyzed when evaluating this compound's therapeutic potential?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) require:

  • Dose-Response Reproducibility : Triplicate experiments with controls (e.g., doxorubicin) to rule out assay artifacts.
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-chloro analogs) to identify substituent effects .
  • Meta-Analysis : Use PRISMA guidelines to assess publication bias or methodological variability (e.g., cell line differences) .

Q. What methodologies exist for improving the aqueous solubility of this compound derivatives?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycosyl groups at the heptyl chain terminus for enzymatic cleavage .
  • Co-Crystallization : Use GRAS co-formers (e.g., cyclodextrins) to enhance solubility by 10–20×; characterize via DSC and PXRD .
  • PEGylation : Attach polyethylene glycol (PEG-400) via sulfonate ester linkages; monitor stability via HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles (EN166 standard) to prevent skin/eye contact (GHS Category 2A) .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of dust (P261/P271 precautions) .
  • Spill Management : Neutralize with activated carbon; dispose via EPA-approved waste facilities (P501) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.